N-(4-etilfenil)guanidina

Descripción general

Descripción

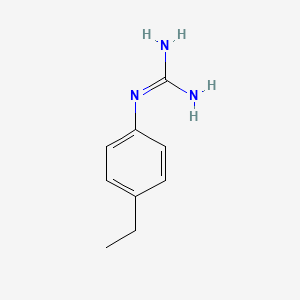

N-(4-ethylphenyl)guanidine: is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound consists of a guanidine group attached to a 4-ethylphenyl group, which influences its chemical properties and reactivity.

Aplicaciones Científicas De Investigación

N-(4-ethylphenyl)guanidine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for N-(4-ethylphenyl)guanidine.

Mode of Action

For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .

Biochemical Pathways

For example, guanethidine is known to affect the adrenergic transmission pathway

Pharmacokinetics

For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-ethylphenyl)guanidine would need to be studied to understand its bioavailability and pharmacokinetic behavior.

Result of Action

For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .

Action Environment

The action environment of N-(4-ethylphenyl)guanidine is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Classical Methods: The traditional synthesis of guanidines often involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts.

Transition Metal Catalysis: Recent developments have introduced transition metal-catalyzed methods for guanidine synthesis.

Industrial Production Methods: Industrial production of N-(4-ethylphenyl)guanidine typically employs scalable and efficient synthetic routes. One-pot synthesis approaches, which combine multiple steps into a single reaction vessel, are favored for their efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Oxidized derivatives of N-(4-ethylphenyl)guanidine.

Reduction: Reduced forms of the compound.

Substitution: Substituted guanidine derivatives.

Comparación Con Compuestos Similares

- N-(4-methylphenyl)guanidine

- N-(4-chlorophenyl)guanidine

- N-(4-nitrophenyl)guanidine

Comparison:

- N-(4-ethylphenyl)guanidine is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to other substituted guanidines .

- N-(4-methylphenyl)guanidine has a methyl group, which is smaller and less electron-donating than the ethyl group, potentially leading to different reactivity and binding affinities .

- N-(4-chlorophenyl)guanidine contains a chlorine atom, which is electron-withdrawing and can significantly alter the compound’s chemical behavior and biological activity .

- N-(4-nitrophenyl)guanidine has a nitro group, which is strongly electron-withdrawing, making it more reactive in certain chemical reactions and potentially altering its biological interactions .

Actividad Biológica

N-(4-Ethylphenyl)guanidine is a guanidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

N-(4-Ethylphenyl)guanidine (C₉H₁₃N₃) features a guanidine group attached to a 4-ethylphenyl moiety. The presence of the ethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors. The compound is characterized by its strong basicity, being fully protonated under physiological conditions, which is essential for its biological activity .

Antimicrobial Activity

Research has demonstrated that guanidine derivatives exhibit significant antimicrobial properties. N-(4-Ethylphenyl)guanidine has shown promising antibacterial activity against various strains of bacteria. For instance, studies indicate that compounds with similar structures can disrupt bacterial cell membranes through electrostatic interactions, leading to cell lysis and death . Specific minimum inhibitory concentration (MIC) values for related compounds suggest that N-(4-Ethylphenyl)guanidine could possess comparable efficacy against Gram-positive bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| N-(4-Ethylphenyl)guanidine | TBD | Gram-positive strains |

| Alkyl-guanidine oligomers | 0.12 - 4 | Multi-drug resistant isolates |

Neuroprotective Effects

Guanidine derivatives have been explored for their neuroprotective effects. In particular, N-(4-Ethylphenyl)guanidine has been implicated in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Studies suggest that guanidine compounds can enhance synaptic transmission and exhibit neuroprotective properties against excitotoxicity .

The biological activity of N-(4-Ethylphenyl)guanidine can be attributed to several mechanisms:

- Electrostatic Interactions : The positively charged guanidine group interacts with negatively charged components of bacterial membranes, leading to membrane disruption.

- Receptor Modulation : Guanidines may act as ligands for various receptors, influencing neurotransmitter release and synaptic plasticity.

- Enzyme Inhibition : Some studies suggest that guanidines can inhibit specific enzymes involved in metabolic pathways, contributing to their antidiabetic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various guanidine derivatives found that compounds similar to N-(4-Ethylphenyl)guanidine exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy against multi-drug resistant strains .

- Neuroprotection in Animal Models : In a model of excitotoxicity-induced neurodegeneration, a closely related guanidine compound demonstrated significant protective effects on neuronal cells, suggesting potential applications in treating neurodegenerative disorders .

- Metabolic Studies : Research focusing on the metabolic effects of guanidines revealed that certain derivatives improved insulin sensitivity in diabetic models, highlighting the potential for compounds like N-(4-Ethylphenyl)guanidine in diabetes management .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSZGPBYQCNGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394482 | |

| Record name | N-(4-ethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111299-89-9 | |

| Record name | N-(4-ethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.